molecular formula C15H12O2 B7740279 1,3-Diphenyl-2,3-epoxy-1-propanone CAS No. 61840-93-5

1,3-Diphenyl-2,3-epoxy-1-propanone

Cat. No. B7740279
CAS RN: 61840-93-5
M. Wt: 224.25 g/mol
InChI Key: UQGMJZQVDNZRKT-UHFFFAOYSA-N
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Patent
US06603046B1

Procedure details

1.040 g (5 mmol) of chalcone was dissolved in 15 ml of ethanol and to the solution was added 2 ml of 25% hydrogen peroxide and 2 ml of an aqueous solution of 1 M sodium carbonate. The precipitate which was formed after stirring for 3 h was isolated and recrystallized from DMSO-water to give 250 mg (22%) of chalcone epoxide.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.OO.C(=O)([O-])[O-:20].[Na+].[Na+]>C(O)C>[CH:14]1[CH:15]=[CH:16][C:11]([CH:9]2[O:10][CH:8]2[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[O:20])=[CH:12][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
OO
Name
aqueous solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which was formed
CUSTOM
Type
CUSTOM
Details
was isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from DMSO-water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06603046B1

Procedure details

1.040 g (5 mmol) of chalcone was dissolved in 15 ml of ethanol and to the solution was added 2 ml of 25% hydrogen peroxide and 2 ml of an aqueous solution of 1 M sodium carbonate. The precipitate which was formed after stirring for 3 h was isolated and recrystallized from DMSO-water to give 250 mg (22%) of chalcone epoxide.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.OO.C(=O)([O-])[O-:20].[Na+].[Na+]>C(O)C>[CH:14]1[CH:15]=[CH:16][C:11]([CH:9]2[O:10][CH:8]2[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[O:20])=[CH:12][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
OO
Name
aqueous solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which was formed
CUSTOM
Type
CUSTOM
Details
was isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from DMSO-water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.